molecular formula C19H19N3O2 B2690154 N-(3-(1H-pyrazol-3-yl)phenyl)-4-isopropoxybenzamide CAS No. 1206989-56-1

N-(3-(1H-pyrazol-3-yl)phenyl)-4-isopropoxybenzamide

Cat. No. B2690154
M. Wt: 321.38
InChI Key: ZWIYPXILHMJLOE-UHFFFAOYSA-N
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Description

Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms. It’s known for its broad range of chemical and biological properties. Pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

An efficient synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction, has been described .


Molecular Structure Analysis

The tautomerism of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one was investigated. An X-ray crystal structure analysis exhibits dimers of 1-phenyl-1H-pyrazol-3-ol units .

Scientific Research Applications

Application in Heterocyclic Chalcones Synthesis

Specific Scientific Field

Organic Chemistry

Summary of the Application

Pyrazole-based chalcones are synthesized from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring .

Methods of Application

The synthesis involves a base-catalysed Claisen–Schmidt condensation reaction .

Results or Outcomes

The novel pyrazole-chalcones were characterized by an in-depth analysis of NMR spectral data, which were obtained through a combination of standard and advanced NMR spectroscopy techniques .

Application in Bioorganic Chemistry

Specific Scientific Field

Bioorganic Chemistry

Summary of the Application

A series of novel 3-(1-acetyl-5-substituted phenyl-4, 5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-1-methyl/phenylquinolin-2 (1H)-one derivatives were designed and synthesized .

Methods of Application

The synthesis involves the condensation of hydrazine hydrate with (E)-3-(3-(substituted phenyl)acryloyl)-4-hydroxy-1-methyllquinolin-2 (1H)-one and (E)-3-(3-(substituted phenyl)acryloyl)-4-hydroxy-1-phenylquinolin-2 (1H)-one .

Results or Outcomes

The newly synthesized compounds were screened for in vitro antibacterial activity against G+ bacteria (S. aureus and B. subtili), G– bacteria (P. aeruginosa and C. albicans), and antifungal activity against (C. albicans and A. niger) .

Application in Bioassay of Novel Derivatives

Summary of the Application

A series of novel 3-(1-acetyl-5-substituted phenyl-4, 5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin-2 (1H)-one derivatives were designed and synthesized .

Methods of Application

The synthesis involves the condensation of hydrazine hydrate with (E)-3-(3-(substituted phenyl)acryloyl)-4-hydroxy-1-methyllquinolin-2 (1H)-one .

Results or Outcomes

Application in Synthesis of Indole Derivatives

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

Anti-inflammatory activities of chalcones of indole were elaborated by Rani et al. against carrageenan-induced edema in albino rats .

Methods of Application

The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4, 5-dihydro-1H-pyrazol-5-yl) phenol .

Results or Outcomes

The study reveals that the compounds showed potential activity against inflammation .

Application in Synthesis of Pyrrole Derivatives

Summary of the Application

Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Methods of Application

Various tactical approaches have been used to synthesize pyrrole and pyrrole containing analogs .

Results or Outcomes

The structure–activity relationship studies have been discussed along with their therapeutic applications which have been reported during the last decade .

Future Directions

The future directions in the field of pyrazole compounds involve the development of new synthetic routes, the exploration of their biological activities, and the design of novel pyrazole-based drugs .

properties

IUPAC Name

4-propan-2-yloxy-N-[3-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13(2)24-17-8-6-14(7-9-17)19(23)21-16-5-3-4-15(12-16)18-10-11-20-22-18/h3-13H,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIYPXILHMJLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrazol-3-yl)phenyl)-4-isopropoxybenzamide

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